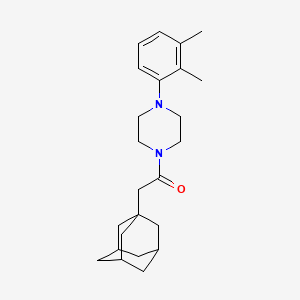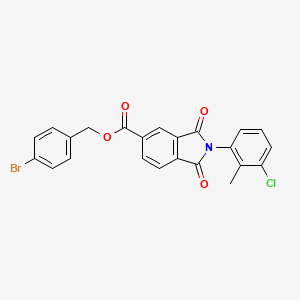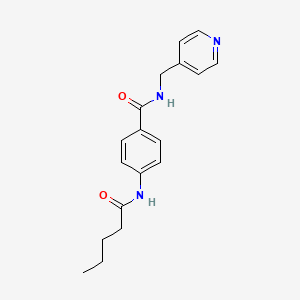![molecular formula C19H15F4N3O2 B4538452 N-(5-fluoro-2-methylphenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4538452.png)
N-(5-fluoro-2-methylphenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide
Beschreibung
"N-(5-fluoro-2-methylphenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide" is a chemical compound that belongs to the class of pyrazole derivatives. These compounds have been extensively studied for their diverse biological activities and chemical properties.
Synthesis Analysis
Several studies have focused on synthesizing pyrazole derivatives. For instance, Liu et al. (2016) describe the synthesis of a similar pyrazole derivative, focusing on condensation reactions and the specific reagents used in the process (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques like X-ray crystallography. Jasinski et al. (2012) provide insights into the crystal structure of similar compounds, highlighting the importance of intermolecular interactions and conformational aspects (Jasinski et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. Studies like that of Kettmann and Svetlik (2003) explore the reactivity of the pyrazole ring and the impact of different substituents on chemical behavior (Kettmann & Svetlik, 2003).
Physical Properties Analysis
The physical properties of such compounds, including their stability, melting points, and solubility, can be inferred from studies like the one by Kumara et al. (2018), which provide detailed analyses of these aspects through various spectroscopic and thermal methods (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, functional group behavior, and interaction with other compounds, are crucial. For instance, Wu et al. (2012) discuss the synthesis and characterization of pyrazole derivatives and their interaction with other chemical entities (Wu et al., 2012).
Eigenschaften
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O2/c1-12-5-6-14(20)10-17(12)24-18(27)16-7-8-26(25-16)11-28-15-4-2-3-13(9-15)19(21,22)23/h2-10H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHUUFFJHDKXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=NN(C=C2)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-phenyl-2-propen-1-yl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4538385.png)


![3-(benzylthio)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4538410.png)
![6-{[(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4538411.png)



![N-[1-(4-tert-butylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4538431.png)
![2,2,3,3,4,4,4-heptafluoro-N-(3-{N-[(1-methyl-1H-indol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)butanamide](/img/structure/B4538432.png)

![2-{5-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B4538453.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1-methyl-1H-benzimidazole](/img/structure/B4538465.png)
